molecular formula C12H6F6N2 B15147173 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine

4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine

Cat. No.: B15147173
M. Wt: 292.18 g/mol
InChI Key: XTWDWTJXXMSFQN-UHFFFAOYSA-N
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Description

4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and agrochemical development. The presence of two trifluoromethyl groups on the pyrimidine ring is a key structural feature, as the trifluoromethyl group is widely recognized in drug design for its ability to modulate physicochemical properties such as metabolic stability, lipophilicity, and bioavailability . This compound serves as a valuable building block for the synthesis of more complex molecules and for probing structure-activity relationships (SAR). In agrochemical research, structurally related 4-phenyl-6-(trifluoromethyl)pyrimidine derivatives have demonstrated excellent fungicidal activity, especially against Botrytis cinerea, a pathogen responsible for gray mold . Studies on these analogs indicate that the specific substitution pattern on the phenyl and pyrimidine rings is critical for biological activity, with certain derivatives exhibiting higher efficacy than commercial standards . Concurrently, in pharmaceutical research, trifluoromethyl-substituted pyrimidines are frequently explored as core scaffolds in the design of potential antitumor agents and enzyme inhibitors, highlighting the versatility of this chemotype . The unique electronic properties imparted by the bis(trifluoromethyl) groups make this compound a promising candidate for researchers developing new active ingredients and investigating novel mechanisms of action. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H6F6N2

Molecular Weight

292.18 g/mol

IUPAC Name

4-phenyl-2,6-bis(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H6F6N2/c13-11(14,15)9-6-8(7-4-2-1-3-5-7)19-10(20-9)12(16,17)18/h1-6H

InChI Key

XTWDWTJXXMSFQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-phenyl-2,6-dichloropyrimidine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored to prevent side reactions and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include derivatives with various substituents replacing the trifluoromethyl groups.

    Oxidation: Oxidized phenyl derivatives.

    Coupling Reactions: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine varies depending on its application:

    Antifungal Activity: The compound disrupts the cell membrane integrity of fungi, leading to cell lysis and death.

    Enzyme Inhibition: It binds to the active sites of enzymes, blocking substrate access and thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrimidine Derivatives

2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine (1ae)
  • Structure : Pyrimidine with 2,4-dichlorophenyl and 6-phenyl groups.
  • Molecular Formula : C₂₂H₁₅Cl₂N₂.
  • Properties :
    • Melting Point: 200–201°C.
    • ¹H NMR : Aromatic protons resonate at δ 7.50–8.64 ppm.
    • Yield : 58% (synthesized under similar acid-mediated conditions as 1af ) .
  • Comparison :
    • Chlorine substituents (Cl) are less electron-withdrawing than -CF₃, reducing thermal stability but improving solubility in polar solvents.
    • Lower molecular symmetry compared to 1af , affecting crystallinity.
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine
  • Structure : Pyrimidine with 4-chlorophenyl and 2,6-diphenyl groups.
  • Molecular Formula : C₂₂H₁₅ClN₂.
  • Properties :
    • Molecular Weight: 342.82 g/mol.
    • Assay: ≥98% purity.
  • Comparison :
    • Absence of -CF₃ groups reduces electronegativity, making it less suitable for high-performance polymer matrices but more reactive in cross-coupling reactions .

Pyridine vs. Pyrimidine Analogues

4-Phenyl-2,6-bis(4-nitrophenyl)pyridine (3a)
  • Structure : Pyridine core with 4-nitrophenyl and phenyl substituents.
  • Properties: Nitro (-NO₂) groups are stronger electron-withdrawing groups than -CF₃, leading to higher reactivity in reduction reactions (e.g., catalytic hydrogenation to form 4-aminophenyl derivatives) . Applications: Intermediate for dyes or chemosensors due to nitro-to-amine conversion .
4-Phenyl-2,6-bis[3-(4′-amino-2′-trifluoromethylphenoxy)phenyl]pyridine
  • Structure: Pyridine with trifluoromethyl and amino-functionalized aryl ethers.
  • Applications : Used in fluorinated polyimides for optoelectronics, leveraging -CF₃ groups to enhance solubility and reduce dielectric constants .
  • Comparison :
    • The pyridine core offers greater conformational flexibility than pyrimidine, but reduced thermal stability.

Patent-Based Derivatives

2-[2-Methylazetidin-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine
  • Structure : Pyrimidine with a methylazetidine ring at the 2-position and -CF₃ at the 6-position.
  • Applications : Pharmaceutical candidate (patented in WO 2021/162943), highlighting the role of -CF₃ in bioactivity and metabolic stability .
  • Comparison :
    • The methylazetidine substituent introduces steric hindrance, altering binding affinity compared to 1af .

Biological Activity

4-Phenyl-2,6-bis(trifluoromethyl)pyrimidine is a compound that has garnered attention in recent research due to its unique structural features and potential biological activities. This article explores its biological activity, including antifungal, anticancer, and other therapeutic potentials, supported by data tables and case studies.

Chemical Structure and Properties

The compound this compound is characterized by a pyrimidine ring substituted with phenyl and trifluoromethyl groups. Its molecular formula is C12H8F6N2C_{12}H_{8}F_{6}N_{2}, which contributes to its distinct chemical properties.

PropertyValue
Molecular FormulaC₁₂H₈F₆N₂
Molecular Weight292.19 g/mol
CAS Number[Not Available]
IUPAC NameThis compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antifungal Activity : Studies have shown that derivatives of trifluoromethyl pyrimidines possess significant antifungal properties. For instance, compounds similar to this compound demonstrated higher efficacy against fungi like Botrytis cinerea compared to standard antifungal agents such as pyrimethanil and cyprodinil .
  • Anticancer Activity : Preliminary screenings indicate that the compound exhibits moderate anticancer activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 μg/ml . Notably, these activities were found to be lower than those of established chemotherapeutics like doxorubicin.
  • Mechanism of Action : The mechanism through which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways .

Case Study 1: Antifungal Activity

A study conducted on a series of 4-substituted phenyl-6-trifluoromethyl-2-aminopyrimidines revealed that certain derivatives exhibited significantly higher fungicidal activity than existing treatments. The mode of action was linked to the inhibition of fungal cell wall synthesis, making these compounds promising candidates for further development as antifungal agents .

Case Study 2: Anticancer Potential

In another investigation focused on the anticancer properties of trifluoromethyl pyrimidines, a derivative of this compound was tested against multiple cancer cell lines. The results indicated substantial growth inhibition in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value significantly lower than that of conventional drugs like 5-Fluorouracil. This suggests a potential for selective targeting of cancer cells while sparing normal cells .

Q & A

Q. What are the common synthetic routes for 4-phenyl-2,6-bis(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A widely used approach involves condensation reactions of trifluoromethyl-substituted precursors. For example, a modified Krohnke synthesis employs benzaldehyde derivatives with trifluoromethyl ketones in acetic acid/ammonium acetate under reflux (60–120°C). Yields typically range from 50–75%, with purity improved via recrystallization from ethanol or acetic acid . Key challenges include controlling regioselectivity due to steric hindrance from trifluoromethyl groups. HPLC and LCMS (e.g., m/z 293 [M+H]⁺, retention time 0.95 min under SMD-TFA05 conditions) are critical for monitoring intermediate steps .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer :
  • NMR : ¹⁹F NMR is essential for confirming trifluoromethyl group integration (δ ≈ -60 to -70 ppm). ¹H NMR resolves aromatic protons (δ 7.2–8.5 ppm), though splitting patterns may overlap due to symmetry .
  • X-ray crystallography : Orthorhombic crystal systems (e.g., space group Pcca, a = 21.234 Å, b = 12.049 Å) reveal planar pyrimidine rings with dihedral angles <5° between phenyl and pyrimidine moieties. H-atom positions are often constrained during refinement .
  • HRMS : Accurate mass analysis (e.g., m/z 335.43 [M+H]⁺) validates molecular composition .

Advanced Research Questions

Q. How do trifluoromethyl groups influence the electronic and dielectric properties of pyrimidine-containing polymers?

  • Methodological Answer : Trifluoromethyl groups enhance electron-withdrawing effects, reducing dielectric constants (e.g., k = 2.3–2.7 at 1 MHz) in polyimides. This is quantified via impedance spectroscopy and density functional theory (DFT) calculations, which show decreased polarizability due to C–F bond rigidity. Applications in microelectronics require films with <3% porosity, achieved by optimizing monomer ratios (e.g., this compound:dianhydride = 1:1.05) .

Q. What strategies address low solubility and aggregation during catalytic applications of this compound?

  • Methodological Answer :
  • Derivatization : Introducing polar substituents (e.g., 4-aminophenyl) via Pd/C-catalyzed hydrogenation (85% hydrazine hydrate, 50°C) improves solubility in DMF or DMSO .
  • Co-crystallization : Co-formers like 4-tolyl groups reduce π-π stacking, as evidenced by increased interplanar distances (3.5 Å vs. 3.2 Å in pure crystals) .
  • Nanoparticle dispersion : Encapsulation in silica matrices (e.g., POSS frameworks) reduces aggregation, verified by dynamic light scattering (DLS) and TEM .

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this pyrimidine?

  • Methodological Answer : DFT studies (B3LYP/6-31G*) model electrophilic aromatic substitution, showing para positions on the phenyl ring are most reactive (Fukui indices >0.1). Transition-state analysis of Suzuki-Miyaura couplings predicts activation energies of 25–30 kcal/mol, aligning with experimental yields (60–80%) when using Pd(PPh₃)₄ and microwave-assisted heating (100°C, 30 min) .

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